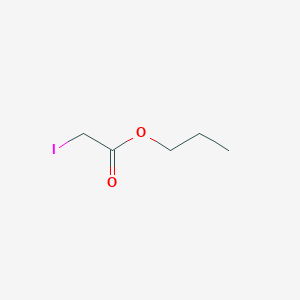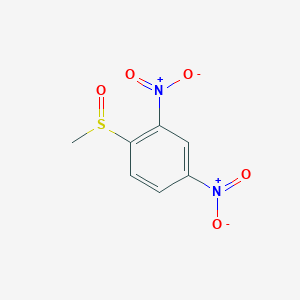
1-(Methanesulfinyl)-2,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfinyl)-2,4-dinitrobenzene is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with two nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfinyl)-2,4-dinitrobenzene typically involves the reaction of methanesulfinyl chloride with 2,4-dinitrobenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methanesulfinyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of the methanesulfinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(Methanesulfonyl)-2,4-dinitrobenzene.
Reduction: Formation of 1-(Methanesulfinyl)-2,4-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfinyl)-2,4-dinitrobenzene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic and steric properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(Methanesulfinyl)-2,4-dinitrobenzene involves its interaction with nucleophiles, particularly thiolsThe nitro groups enhance the electrophilicity of the compound, making it more reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl chloride: Similar in structure but lacks the nitro groups, making it less reactive towards nucleophiles.
1-(Methanesulfonyl)-2,4-dinitrobenzene: An oxidized form of 1-(Methanesulfinyl)-2,4-dinitrobenzene with a sulfone group instead of a sulfinyl group.
Uniqueness: this compound is unique due to the presence of both methanesulfinyl and nitro groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
78259-06-0 |
|---|---|
Molekularformel |
C7H6N2O5S |
Molekulargewicht |
230.20 g/mol |
IUPAC-Name |
1-methylsulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H6N2O5S/c1-15(14)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
InChI-Schlüssel |
BMIAGKOMRMMSLT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


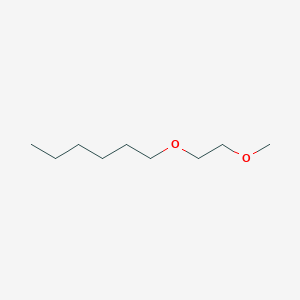
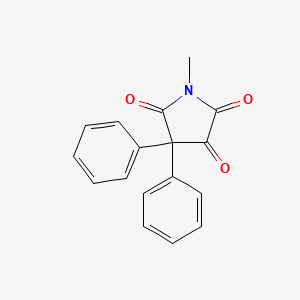
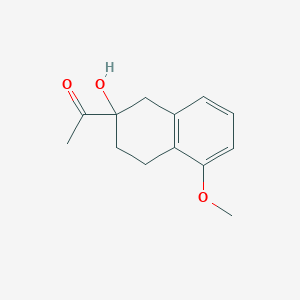
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

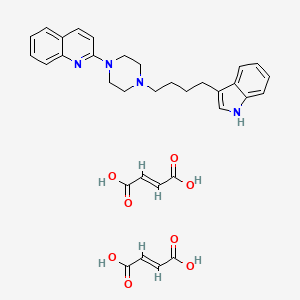
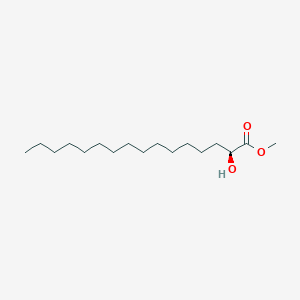
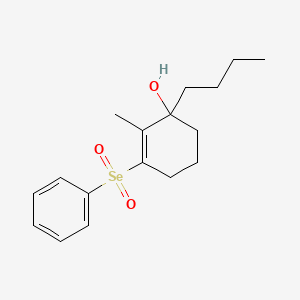

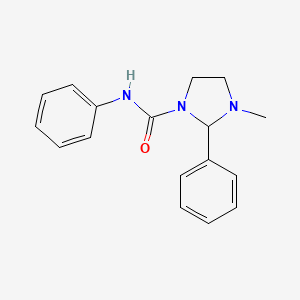
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
